molecular formula C8H12BrN3S B1439197 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine CAS No. 919352-66-2

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Cat. No.: B1439197
CAS No.: 919352-66-2
M. Wt: 262.17 g/mol
InChI Key: GHLARJPRKBAWMZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a heterocyclic compound that contains a thiazole ring and a piperazine ring. The presence of bromine in the thiazole ring makes this compound particularly interesting for various chemical and biological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 4-bromo-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the thiazole ring can form halogen bonds with target proteins, enhancing the compound’s binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine can be compared with other thiazole derivatives, such as:

    4-(4-Bromo-1,3-thiazol-2-yl)morpholine: Similar in structure but contains a morpholine ring instead of a piperazine ring.

    4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine: Contains a thiomorpholine ring, which introduces sulfur into the structure.

    1-(4-Bromo-1,3-thiazol-2-yl)piperidine-4-carboxamide:

Properties

IUPAC Name

4-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-7(9)6-13-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLARJPRKBAWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656446
Record name 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919352-66-2
Record name 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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